molecular formula C9H19B B1329715 2-Bromononane CAS No. 2216-35-5

2-Bromononane

Cat. No. B1329715
CAS RN: 2216-35-5
M. Wt: 207.15 g/mol
InChI Key: JQEFZTLHNWFZDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds can be complex and often requires specific conditions and catalysts. For instance, the synthesis of 2-bromo-2-nitroalkan-1-ols is achieved through the condensation of aldehydes with bromonitromethane in the presence of copper(ii) acetate and a camphor-derived ligand . Similarly, 2-bromo perylene diimide is synthesized from the parent compound via transition-metal catalyzed borylation followed by treatment with copper(II) bromide . These methods highlight the importance of catalysis and the careful selection of reagents in the synthesis of brominated compounds.

Molecular Structure Analysis

The molecular structure of brominated compounds can vary significantly. For example, 8-bromo-2',3'-O-isopropylideneadenosine exhibits two forms with different conformations and hydrogen bonding patterns as determined by X-ray methods . The structure of 2-bromo helicene was also investigated, and its reactivity was explored for the synthesis of various derivatives . These studies demonstrate the diverse structural possibilities in brominated molecules and the importance of structural analysis in understanding their properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. Vibrational spectroscopy (Raman, infrared) and DFT calculations have been used to study the properties of 2- and 6-bromonicotinic acid, revealing insights into their molecular geometry and intermolecular hydrogen bonds . The directive effect observed in the hydroboration of 2-bromonorbornene with 9-borabicyclo[3.3.1]nonane suggests that the presence of a bromine atom can influence the outcome of chemical reactions .

Scientific Research Applications

Vibrational Spectroscopy

A study by Singh, Jaggi, and Singh (2011) focused on the vibrational spectroscopic study of 1-bromononane using Fourier transform infrared and Raman spectra. This research offers insights into the vibrational modes of bromononane, a closely related compound to 2-bromononane, suggesting potential applications in spectroscopic analysis (Singh, Jaggi, & Singh, 2011).

Chemical Synthesis and Properties

Suhak, Panasenko, and Knysh (2015) investigated the synthesis of bioactive compounds using various bromoalkanes, including 1-bromononane. This indicates the relevance of bromononane derivatives in the creation of new medicines, emphasizing its role in pharmaceutical research (Suhak, Panasenko, & Knysh, 2015).

Material Science and Nanotechnology

In the field of material science, Yuechuan (2005) described the use of 1-bromononane in the synthesis of hyperbranched polyphenylenes with blue-light-emitting fluorophores. This application highlights the importance of bromononane in developing advanced materials with specific optical properties (Yuechuan, 2005).

Environmental Science

The study by Buffle, Galli, and von Gunten (2004) explored the control of bromate, a compound related to bromononane, during water treatment processes. This research is significant for understanding the environmental impact and treatment of bromine-containing compounds (Buffle, Galli, & von Gunten, 2004).

Surface Chemistry

Research by Sun et al. (2012) on the structuresof 1-bromononane monolayers adsorbed on graphite used X-ray diffraction and differential scanning calorimetry. This study provides valuable insights into the surface chemistry of bromononane derivatives, which could be applicable in various fields like materials science and nanotechnology (Sun et al., 2012).

Organic Synthesis

Fenton, Park, Shaw, and Massey (1964) discussed the synthesis of 2-bromononafluorobiphenyls, showcasing the application of bromononane in the creation of complex organic compounds. This kind of research is fundamental in developing new organic synthesis methods (Fenton, Park, Shaw, & Massey, 1964).

Safety and Hazards

According to the safety data sheet, 2-Bromononane should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water and get medical attention .

Mechanism of Action

Target of Action

2-Bromononane is a brominated alkane, and its primary targets are typically other organic molecules in a reaction mixture. The bromine atom in this compound is a good leaving group, making it a useful reagent in substitution and elimination reactions .

Mode of Action

In a typical reaction, this compound can undergo nucleophilic substitution or elimination reactions. In a nucleophilic substitution reaction, a nucleophile would attack the carbon atom bonded to the bromine, leading to the expulsion of the bromide ion and the formation of a new bond with the nucleophile . In an elimination reaction, a base would remove a proton from a carbon atom adjacent to the carbon-bromine bond, leading to the formation of an alkene and the expulsion of the bromide ion .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the nature of the reaction and the other reactants involved. As a reagent in organic synthesis, this compound can be used to introduce a nonyl group into a molecule or to generate an alkene through an elimination reaction .

Result of Action

The result of this compound’s action would be the formation of a new organic compound, with the bromine atom replaced by another group or the formation of an alkene. The specific product would depend on the other reactants and the conditions of the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, solvent, and the presence of other reactants. For example, higher temperatures can favor elimination reactions over substitution reactions . The choice of solvent can also influence the reaction, with polar solvents typically favoring substitution reactions and nonpolar solvents favoring elimination reactions .

properties

IUPAC Name

2-bromononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19Br/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEFZTLHNWFZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317758
Record name 2-Bromononane
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2216-35-5
Record name 2-Bromononane
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Record name 2-Bromononane
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Record name 2-Bromononane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of detecting 2-bromononane in environmental samples near an oil refinery?

A1: The detection of this compound in environmental samples, specifically soil and water, near the Bina oil refinery in India is noteworthy. [] This suggests that the refinery's operations, potentially involving the use or production of brominated compounds, are impacting the surrounding environment. The presence of this compound, along with other petroleum hydrocarbons, raises concerns about soil fertility, water quality, and potential implications for human health due to its presence in the ecosystem. []

Q2: Has this compound been identified in any biological systems?

A2: Yes, research indicates that this compound has been identified as a liposoluble component in Pinellia pedatisecta, a plant with known medicinal properties. [] While the specific role and implications of this compound within this plant remain unclear, its presence contributes to a deeper understanding of the plant's complex chemical composition. []

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